Introduction: The Strategic Role of Fmoc-D-leucine in Advanced Peptide Therapeutics
Introduction: The Strategic Role of Fmoc-D-leucine in Advanced Peptide Therapeutics
An In-Depth Technical Guide to the Properties and Applications of Fmoc-D-leucine
In the landscape of modern drug discovery and development, peptide-based therapeutics represent a frontier of high specificity and potent biological activity. However, the clinical translation of native peptides is often hampered by their poor metabolic stability, primarily due to rapid degradation by endogenous proteases.[1][2] A cornerstone strategy to overcome this limitation is the incorporation of non-canonical amino acids. Among these, Fmoc-D-leucine (N-α-9-fluorenylmethoxycarbonyl-D-leucine) has emerged as an indispensable building block.[3]
This guide provides a comprehensive technical overview of Fmoc-D-leucine, intended for researchers, chemists, and drug development professionals. We will move beyond a simple datasheet to explore the causality behind its application, the nuances of its integration into synthetic workflows, and the strategic advantages it confers upon the resulting biomolecules. This document is designed to serve as a field-proven manual, grounding theoretical knowledge in practical, validated protocols.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of Fmoc-D-leucine is paramount for its effective use in synthesis, purification, and formulation. These characteristics dictate its behavior in various solvent systems and reaction conditions.
Fmoc-D-leucine presents as a white to off-white crystalline powder.[4][5][6] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 114360-54-2 | [4][6][7] |
| Molecular Formula | C₂₁H₂₃NO₄ | [4][7] |
| Molecular Weight | 353.4 g/mol | [4][7] |
| Appearance | White powder | [4][8] |
| Melting Point | 148 - 163 °C | [4] |
| Optical Rotation | [α]D²⁰ = +25 ±2° (c=1 in DMF) | [4][8] |
| Purity | ≥ 98 - 99.5% (HPLC/TLC) | [4][5] |
| Solubility | Soluble in DMF, DMSO, THF, Acetone, Chloroform. Insoluble in water. | [5][9][10] |
| Storage | 0 - 8 °C, store in a dry place. | [4][8] |
The D-Enantiomer Advantage: Engineering Proteolytic Resistance
The primary driver for incorporating D-amino acids into peptide sequences is to enhance their stability against enzymatic degradation.[1][11][12] This principle is rooted in the stereospecificity of proteases.
Mechanistic Insight: Endogenous proteases are chiral enzymes evolutionarily designed to recognize and cleave peptide bonds between L-amino acids.[2][13] The introduction of a D-amino acid, such as D-leucine, creates a stereochemical barrier at the cleavage site. This "steric hindrance" makes the peptide bond unrecognizable to the enzyme's active site, effectively rendering the peptide resistant to proteolysis.[11] This increased stability directly translates to a longer in-vivo half-life, improved bioavailability, and the potential for reduced dosing frequency—all critical attributes for a viable therapeutic candidate.[1][2][12]
Beyond stability, the strategic placement of a D-amino acid can induce or stabilize specific secondary structures, such as β-turns, which can be crucial for optimizing receptor binding affinity and biological activity.[2][14]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-leucine is a foundational reagent for Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the dominant methodology for creating custom peptides.[1][3][11]
The Role of the Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is an N-terminal protecting group, essential for preventing unintended polymerization during the coupling of the next amino acid in the sequence.[4][15] Its key advantage is its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[15][16] This allows for sequential deprotection and coupling cycles without damaging the growing peptide chain or acid-sensitive side-chain protecting groups, a significant advantage over the harsher, acid-based deprotection required in older Boc-chemistry workflows.[15][]
The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. The base abstracts the acidic proton on the fluorenyl group's C9 position, leading to a β-elimination that releases the free amine and a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine base to form a stable adduct.[18]
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Experimental Protocol: Single Coupling Cycle
This protocol outlines a standard manual procedure for coupling Fmoc-D-leucine to a resin-bound peptide chain.
Reagents & Materials:
-
Peptide-resin (swollen in DMF)
-
Fmoc-D-leucine
-
Coupling Reagent (e.g., HATU, HCTU) [11][19]* Activation Base: N,N-Diisopropylethylamine (DIPEA) [11]* Deprotection Solution: 20% (v/v) piperidine in DMF [11]* Solvents: DMF, Dichloromethane (DCM)
-
Reaction Vessel
Methodology:
-
Resin Preparation: Ensure the solid-phase resin (e.g., Rink Amide, Wang) is adequately swollen in DMF for 30-60 minutes in the reaction vessel. [11][20]2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3-5 minutes and drain. [11] * Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal. [11][16] * Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-adduct. [2][16]3. Amino Acid Activation & Coupling:
-
In a separate vial, dissolve Fmoc-D-leucine (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 eq.), and an activation base (e.g., DIPEA, 6 eq.) in DMF. [2][19] * Add this activated amino acid solution to the deprotected resin in the reaction vessel. [11] * Agitate the mixture for the recommended time (typically 20-60 minutes, depending on the coupling reagent). [11][19]4. Post-Coupling Wash:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and soluble byproducts. [2]5. Cycle Repetition: The process (Steps 2-4) is repeated for each subsequent amino acid in the desired peptide sequence. [11]6. Final Cleavage: After the final amino acid is coupled and deprotected, the peptide is cleaved from the resin support using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA). [11][21]
-
Critical Consideration: Coupling Reagent Selection
The incorporation of sterically hindered amino acids like Fmoc-D-leucine can be challenging, requiring potent activation to achieve high coupling efficiency and avoid deletion sequences. [19]The choice of coupling reagent is therefore a critical experimental parameter.
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency | Risk of Epimerization | Rationale & Causality |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very Low | Highly reactive, forms an OAt-active ester. Excellent for hindered couplings and minimizing racemization. Often the preferred choice for difficult sequences. [19] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | Low to Moderate | A robust and common reagent, slightly less reactive than HATU. A cost-effective workhorse for many standard couplings. [19] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Low | A classic method. The addition of HOBt suppresses racemization and prevents dehydration side reactions, particularly with Asn and Gln. [19][22] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Low | Highly reactive phosphonium salt, offering a good balance of reactivity and low racemization risk. A strong alternative to aminium salts. [19] |
Disclaimer: The quantitative data is extrapolated from studies on sterically hindered amino acids. Actual results may vary based on the specific peptide sequence, resin, and reaction conditions. [19]For a particularly difficult coupling involving Fmoc-D-leucine, HATU is generally recommended for its superior reactivity and purity outcomes. [19]
Safety and Handling
While some safety data sheets (SDS) for Fmoc-D-leucine classify it as a non-hazardous substance, it is imperative to treat all laboratory chemicals with caution. [23][24]The SDS for the L-enantiomer, Fmoc-L-leucine, indicates potential hazards including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation. [25] Core Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [23]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [23]* Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. [23][26]* First Aid: In case of contact, wash the affected area with soap and plenty of water. For eye contact, flush with water as a precaution. If inhaled, move to fresh air. If swallowed, rinse mouth with water. [23] Always consult the most current Safety Data Sheet provided by the supplier before handling the material.
Conclusion
Fmoc-D-leucine is more than just a protected amino acid; it is a strategic tool for rational peptide design. Its incorporation is a field-proven method for engineering metabolic stability, enhancing the pharmacokinetic profile of peptide drug candidates. [3][11]A comprehensive understanding of its physicochemical properties, coupled with a mastery of its application in solid-phase peptide synthesis—particularly the critical choice of coupling reagents—empowers researchers to construct complex, stable, and biologically active peptides. By leveraging the unique stereochemistry of Fmoc-D-leucine, scientists can unlock the full therapeutic potential of peptide-based medicines.
References
-
Fengchen. (n.d.). Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2. Retrieved from [Link]
-
Contessotto, F., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. Retrieved from [Link]
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids?. Retrieved from [Link]
-
CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]
-
Contessotto, F., et al. (2021). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed. Retrieved from [Link]
-
Anaspec. (2021). Safety Data Sheet (SDS) - Fmoc - D - Leu - OH. Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Luna, O., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-D-Leucine (Fmoc-D-Leu-OH) BP EP USP CAS 114360-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. CAS 114360-54-2: fmoc-D-leucine | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Fmoc-D-leucine | 114360-54-2 [amp.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. lifetein.com [lifetein.com]
- 13. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. anaspec.com [anaspec.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. fishersci.com [fishersci.com]
